2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide
Description
2-((2-(4-Bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a 4-bromobenzyl group at position 2, an acetamide-linked phenyl group at position 5, and a ketone at position 1. Its synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation, amidation, and halogenation, as inferred from analogous methods in the literature .
Properties
IUPAC Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3/c25-18-11-9-17(10-12-18)15-27-14-13-20-21(24(27)29)7-4-8-22(20)30-16-23(28)26-19-5-2-1-3-6-19/h1-12H,13-16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIXTKRVWYMQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=CC=C3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related analogs, focusing on substituent variations, synthetic yields, spectroscopic profiles, and inferred bioactivity.
Structural Analogues and Substituent Effects
The table below summarizes key structural differences and synthesis
Key Observations
Replacement of phenyl (target) with benzodioxin-6-yl introduces an oxygen-rich heterocycle, improving solubility but possibly reducing metabolic stability.
Spectroscopic Signatures :
- The C=O stretch in the target compound (1680–1700 cm⁻¹) aligns with triazole derivatives (1663–1682 cm⁻¹) in related studies, confirming ketone/amide functionalities .
- NH stretches (3278–3414 cm⁻¹) are consistent across thione tautomers and acetamide derivatives, supporting structural integrity .
Bioactivity Implications: The 4-bromobenzyl group in the target compound may enhance binding to bromodomain-containing proteins, similar to halogenated isoquinoline derivatives in kinase inhibition studies . The phenylacetamide moiety could mimic peptide substrates, as seen in protease inhibitors, though direct pharmacological data are unavailable in the provided evidence.
Q & A
Q. What are the key considerations for synthesizing 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis requires multi-step protocols, including nucleophilic substitution and amide coupling. Critical parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for better solubility of intermediates .
- Catalysts : Employ coupling agents like EDC/HOBt for efficient amide bond formation .
- Monitoring : Track reaction progress via TLC and HPLC, with final purity assessed by reverse-phase HPLC (>95%) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify the tetrahydroisoquinoline backbone and bromobenzyl substituents. Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 165–170 ppm) .
- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650 cm) and ether linkages (~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 505.08) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodological Answer : Begin with in vitro screening:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- Solubility and stability : Measure logP values via shake-flask method and assess plasma stability using HPLC .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data across different assays?
- Methodological Answer : Apply statistical experimental design (DoE) to isolate variables:
- Factorial design : Test interactions between assay conditions (e.g., pH, temperature) and compound concentration .
- Cross-validation : Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or systemic biases .
Q. What computational strategies are effective in predicting the binding affinity of this compound with biological targets?
- Methodological Answer : Combine molecular modeling and cheminformatics:
- Molecular docking : Use AutoDock Vina to screen against X-ray structures of target proteins (e.g., PARP-1 or EGFR) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydration effects .
- QSAR modeling : Develop predictive models using descriptors like topological polar surface area (TPSA) and H-bond acceptors .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) given its complex heterocyclic framework?
- Methodological Answer : Systematic SAR studies should include:
- Analog synthesis : Replace the 4-bromobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Bioisosteric replacement : Substitute the tetrahydroisoquinoline core with quinazoline or benzodiazepine scaffolds .
- Fragment-based optimization : Use X-ray crystallography to identify critical binding motifs and guide functionalization .
Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action?
- Methodological Answer : Integrate chemical biology and systems pharmacology:
- Chemical proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged analogs to identify off-target interactions .
- Transcriptomics : Perform RNA-seq on treated cells to map pathway enrichment (e.g., apoptosis or DNA repair) .
- Metabolomics : Use LC-MS to track metabolic perturbations linked to target engagement .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results in target binding?
- Methodological Answer : Validate using orthogonal techniques:
- SPR assays : Measure real-time binding kinetics (k/k) to confirm docking poses .
- Alanine scanning mutagenesis : Identify critical residues in the target protein’s active site .
- Free energy calculations : Apply MM-PBSA to refine affinity predictions and reconcile computational/experimental gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
